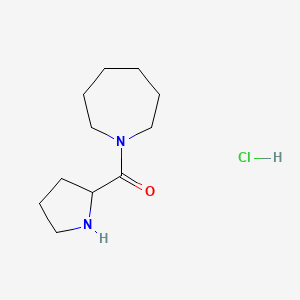

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

Description

Properties

IUPAC Name |

azepan-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-6-5-7-12-10)13-8-3-1-2-4-9-13;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUGTPHYTVKAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236254-65-1 | |

| Record name | Methanone, (hexahydro-1H-azepin-1-yl)-2-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Route Overview

The general synthetic approach to 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride involves:

- Step 1: Preparation or procurement of azepanyl and pyrrolidinyl precursors.

- Step 2: Formation of the amide bond between azepane and pyrrolidine rings through a carbonyl linkage.

- Step 3: Conversion of the free base amide to its hydrochloride salt.

Amide Bond Formation

The key step is the formation of the methanone (amide) linkage between the azepanyl and pyrrolidinyl groups. This can be accomplished by:

- Acylation of the amine group on the azepane or pyrrolidine ring with an appropriate acyl chloride or activated carboxylic acid derivative.

- Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides to facilitate the amide bond formation.

According to patent US6784197B2, reactions involving pyrrolidine derivatives and related heterocycles are typically conducted between room temperature and 150°C, optionally in the presence of catalysts such as acetic acid to promote amide bond formation.

Reaction Conditions

- Temperature: Typically ambient to moderate heating (20°C to 150°C).

- Solvents: Polar aprotic solvents like dichloromethane, dimethylformamide, or tetrahydrofuran are commonly used.

- Catalysts/Additives: Acetic acid or other mild acids may be employed to catalyze the reaction.

- Reaction Time: Variable, often several hours to ensure complete conversion.

Formation of Hydrochloride Salt

After obtaining the free base amide, the hydrochloride salt is prepared by:

- Treatment with hydrochloric acid (HCl): Either gaseous HCl or HCl in an organic solvent (e.g., ether or ethanol) is added to the amide solution.

- Precipitation or crystallization: The hydrochloride salt typically precipitates out or crystallizes upon solvent removal or cooling.

This step improves the compound’s solubility and stability for further handling.

Data Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Amide bond formation | Azepanyl amine + pyrrolidinyl acyl chloride or acid + catalyst (acetic acid) | 20–150 | 2–12 hours | Solvent: DCM, DMF, or THF |

| Work-up | Aqueous extraction, drying | Ambient | 0.5–1 hour | Remove impurities |

| Hydrochloride salt formation | Addition of HCl (gaseous or solution) | Ambient | 1–3 hours | Precipitation/crystallization |

| Purification | Recrystallization from suitable solvent | Ambient to mild heat | Variable | Ensures high purity |

Research Findings and Considerations

- Catalyst Effectiveness: Acetic acid catalysis enhances amide bond formation efficiency without harsh conditions.

- Temperature Optimization: Higher temperatures accelerate reaction but may risk side reactions; thus, moderate heating is preferred.

- Purity and Yield: The hydrochloride salt form generally exhibits improved crystallinity and purity, facilitating isolation.

- Scalability: The described methods are amenable to scale-up for industrial production due to mild conditions and common reagents.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Scientific Research Applications

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

- Investigated for therapeutic potential in treating neurodegenerative diseases and psychiatric disorders.

- Potential interactions with neurotransmitter systems may influence mood and cognitive functions.

Pharmacological Studies

- Neurotransmitter Interaction : Preliminary studies suggest it may modulate neurotransmitter levels, with implications for anxiety and depression treatment.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Data Table of Biological Activities

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Azepanyl(2-pyrrolidinyl)methanone HCl | Azepane and pyrrolidine rings | Potential CNS effects, antimicrobial |

| 1-Piperidinylmethanone | Contains piperidine; lacks azepane ring | Analgesic properties |

| 3-Azepanyl-2-pyrrolidinone | Contains pyrrolidine; similar ring structure | Potential antidepressant effects |

| 4-Methylpiperidine | Methyl substitution on piperidine | Neuroactive properties |

This table highlights the unique combination of structural features in this compound that may confer distinct pharmacological properties not observed in other similar compounds.

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated significant alterations in neurotransmitter levels, suggesting potential use in treating neuropsychiatric disorders.

Case Study 2: Antifungal Research

In vitro studies demonstrated that the compound exhibited antifungal activity against Candida species, indicating its potential as a lead compound for developing new antifungal agents.

Mechanism of Action

The mechanism of action of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ring Size and Substitution Effects

Pharmacological Implications

- Enzyme Inhibition: Aldi-1, a structural analog with an azepane-propanone-phenyl scaffold, inhibits aldehyde dehydrogenase (ALDH) with micromolar efficacy, suggesting that the target compound may share similar inhibitory mechanisms .

- Aromatic vs. Aliphatic Groups: Compounds with phenyl substituents (e.g., (R)-(3-aminopyrrolidin-1-yl)(phenyl)methanone HCl) exhibit higher molecular rigidity, which could improve receptor affinity but reduce metabolic stability compared to aliphatic analogs .

Biological Activity

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, also known as a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its synthesis, mechanisms of action, and various biological effects backed by research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H14N2O·HCl

- CAS Number : 1236254-65-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following synthetic route is commonly employed:

-

Reactants :

- 2-Pyrrolidinone

- Azepane derivatives

- Hydrochloric acid (as a catalyst)

-

Procedure :

- The reactants are mixed in a suitable solvent.

- The reaction is conducted at elevated temperatures to facilitate the formation of the desired compound.

- Post-reaction, purification steps such as recrystallization may be applied to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may exert its effects through:

- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to pain, mood, and cognition.

- Enzyme Interaction : Potential inhibition or activation of key enzymes involved in metabolic processes.

Antinociceptive Effects

Research has indicated that derivatives of this compound exhibit significant antinociceptive properties. For instance, a study demonstrated that certain analogs showed effective pain relief in mouse models, with an effective dose (ED50) comparable to established analgesics.

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| 1-Azepanyl(2-pyrrolidinyl)methanone | 0.04 | Mouse abdominal constriction model |

| Morphine | 0.01 | Mouse abdominal constriction model |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Analgesic Activity :

- A series of experiments confirmed its efficacy as an analgesic agent in preclinical models.

-

Cognitive Enhancement :

- Some findings suggest potential cognitive-enhancing effects, possibly through modulation of cholinergic pathways.

-

Safety Profile :

- Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are necessary to fully understand long-term effects.

Q & A

Q. Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in water/acetonitrile) to quantify impurities ≥0.1% .

- Karl Fischer Titration : Determine residual water (<0.5% w/w) to ensure stability during storage .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values (e.g., C: ~55.2%, Cl: ~13.6%) .

Advanced: How can metabolic stability of this compound be evaluated in preclinical models?

Q. Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect phase I/II metabolites (e.g., hydroxylation at the azepane ring) .

- Plasma Stability : Assess degradation in plasma (37°C, pH 7.4) over 24 hours; instability may require prodrug strategies .

Basic: What are the stability considerations for long-term storage of this hydrochloride salt?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis studies show degradation >5% after 30 days under ambient light .

- Hygroscopicity : Use desiccants (silica gel) in sealed containers; TGA data indicate weight gain >2% at 60% humidity .

- Thermal Stability : DSC analysis reveals decomposition onset at 120°C; avoid temperatures >25°C during handling .

Advanced: How to design impurity profiling studies for this compound under ICH guidelines?

Q. Methodological Answer :

- Forced Degradation : Expose to acid (1M HCl), base (0.1M NaOH), peroxide (3% H2O2), and heat (60°C) to simulate degradation pathways .

- Impurity Synthesis : Prepare suspected impurities (e.g., des-chloro analogs) via controlled hydrolysis and characterize via <sup>13</sup>C NMR .

- LC-MS/MS Quantification : Develop a validated method with LOQ ≤0.05% for genotoxic impurities (e.g., alkylating agents) .

Basic: What pharmacological screening models are suitable for initial activity assessment?

Q. Methodological Answer :

- Receptor Binding Assays : Screen against GPCR panels (e.g., dopamine D2, serotonin 5-HT2A) using radioligand displacement (IC50 determination) .

- CNS Permeability : Use MDCK-MDR1 monolayers to predict blood-brain barrier penetration (Papp >5 × 10<sup>−6</sup> cm/s indicates high permeability) .

Advanced: How to optimize crystallization conditions to enhance polymorphic purity?

Q. Methodological Answer :

- Solvent Screening : Test anti-solvents (e.g., ethyl acetate, MTBE) in a Crystal16® platform to identify conditions favoring Form I (thermodynamically stable) .

- Seeding Techniques : Introduce microcrystals of the desired polymorph during cooling crystallization .

- PXRD Analysis : Monitor phase purity (characteristic peaks at 2θ = 12.5°, 18.7°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.